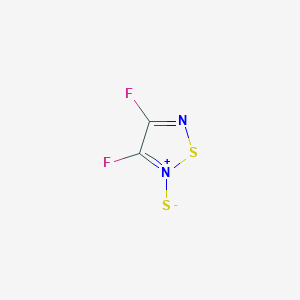![molecular formula C11H14N2O B13817991 Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)
Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI) is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound belongs to the pyrroloquinoxaline family, which is known for its broad spectrum of pharmacological properties, including antipsychotic, antiviral, antituberculosis, antiparasitic, and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-a]quinoxalin-2-ol typically involves multi-step pathways starting from commercially available precursors. One common method involves the use of 2-nitroaniline as a starting material. The synthetic route includes several key steps such as nitration, reduction, cyclization, and functional group modifications . For example, the preparation of (E)-pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves a six-step process starting from 2-nitroaniline .
Industrial Production Methods
Industrial production methods for pyrrolo[1,2-a]quinoxalin-2-ol often involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The use of green chemistry principles, such as catalyst-free methodologies and visible light-mediated reactions, has also been explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolo[1,2-a]quinoxalin-2-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions
Common reagents used in the reactions involving pyrrolo[1,2-a]quinoxalin-2-ol include oxidizing agents like nitric acid, reducing agents such as sodium borohydride, and various catalysts to facilitate cyclization and substitution reactions . Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions can lead to the formation of quinoxalinones, while reduction reactions can yield dihydro derivatives . Substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant antiparasitic, antifungal, and antiviral activities.
Medicine: Pyrrolo[1,2-a]quinoxalin-2-ol derivatives have shown promise as anticancer agents, particularly against leukemia.
Wirkmechanismus
The mechanism of action of pyrrolo[1,2-a]quinoxalin-2-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as protein kinase CK2 and AKT kinase . The compound’s antiviral and antiparasitic activities are linked to its ability to interfere with the replication and survival of pathogens .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrolo[1,2-a]quinoxalin-4-yl
- Pyrrolo[1,2-c]quinazoline
- Indolo[1,2-a]quinoxalin-6(5H)-ones
Uniqueness
Pyrrolo[1,2-a]quinoxalin-2-ol stands out due to its unique combination of biological activities and its versatility in chemical modifications. Unlike some similar compounds, it has shown a broader range of pharmacological properties, making it a valuable compound for drug development and other scientific research applications .
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
(2S,3aR)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-ol |
InChI |
InChI=1S/C11H14N2O/c14-9-5-8-6-12-10-3-1-2-4-11(10)13(8)7-9/h1-4,8-9,12,14H,5-7H2/t8-,9+/m1/s1 |
InChI-Schlüssel |
ZECIZWFKUHNOHM-BDAKNGLRSA-N |
Isomerische SMILES |
C1[C@@H]2CNC3=CC=CC=C3N2C[C@H]1O |
Kanonische SMILES |
C1C2CNC3=CC=CC=C3N2CC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


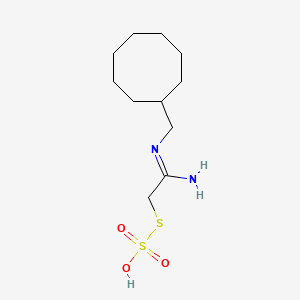

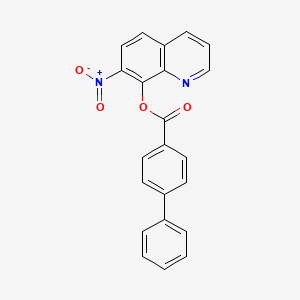




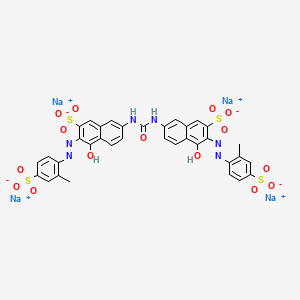

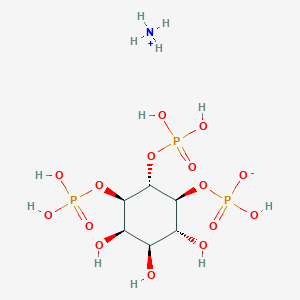
![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)
